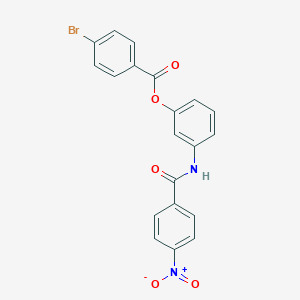
3-(4-NITROBENZAMIDO)PHENYL 4-BROMOBENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitrobenzamido)phenyl 4-bromobenzoate is an organic compound that features both nitrobenzamido and bromobenzoate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrobenzamido)phenyl 4-bromobenzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The nitration of benzamide to introduce the nitro group.
Amidation: The reaction of the nitrobenzamide with phenylamine to form 3-(4-nitrobenzamido)phenylamine.
Esterification: The final step involves the esterification of 3-(4-nitrobenzamido)phenylamine with 4-bromobenzoic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Nitrobenzamido)phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of nitrobenzamide derivatives.
Reduction: Formation of aminobenzamide derivatives.
Substitution: Formation of substituted benzamido derivatives.
Aplicaciones Científicas De Investigación
3-(4-Nitrobenzamido)phenyl 4-bromobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-(4-nitrobenzamido)phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromobenzoate moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methylbenzamido)phenyl 4-bromobenzoate
- 4-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 4-bromobenzoate
- Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate
Uniqueness
3-(4-Nitrobenzamido)phenyl 4-bromobenzoate is unique due to the presence of both nitro and bromobenzoate functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Propiedades
Fórmula molecular |
C20H13BrN2O5 |
|---|---|
Peso molecular |
441.2g/mol |
Nombre IUPAC |
[3-[(4-nitrobenzoyl)amino]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C20H13BrN2O5/c21-15-8-4-14(5-9-15)20(25)28-18-3-1-2-16(12-18)22-19(24)13-6-10-17(11-7-13)23(26)27/h1-12H,(H,22,24) |
Clave InChI |
CIWSGFPSNKSLEL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















